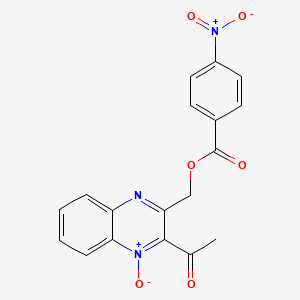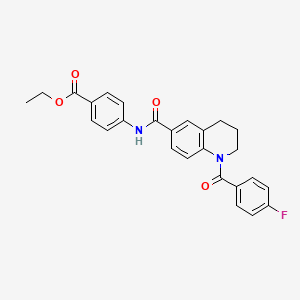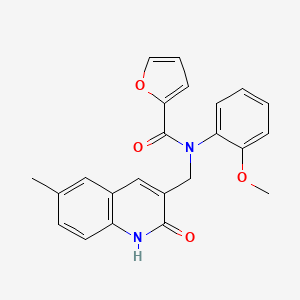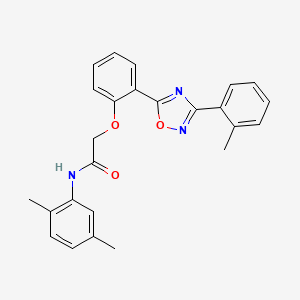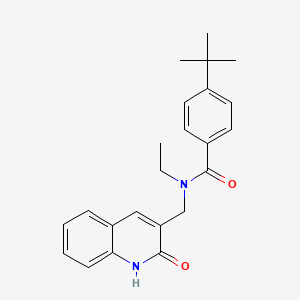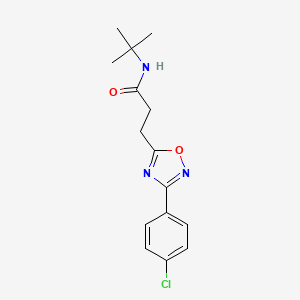
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a selective inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft.
Wirkmechanismus
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a competitive inhibitor of glutamate transporters, binding to the substrate binding site of the transporter and preventing the uptake of glutamate. N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has a higher affinity for the glutamate transporter than glutamate itself, resulting in prolonged activation of glutamate receptors and increased extracellular glutamate levels. This can lead to excitotoxicity and neuronal damage, particularly in conditions where glutamate release is already elevated.
Biochemical and Physiological Effects
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to increase extracellular glutamate levels in the hippocampus, striatum, and cortex, leading to prolonged activation of glutamate receptors and increased neuronal excitability. N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to induce seizures in animal models, indicating its potential role in the development of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has a number of advantages for use in lab experiments. It is a selective inhibitor of glutamate transporters, which allows for the investigation of the role of glutamate transporters in various neurological disorders. N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is also relatively stable and has a long half-life, which allows for prolonged inhibition of glutamate transporters. However, N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has a number of limitations as well. It can induce seizures in animal models, which can limit its use in certain experiments. N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is also relatively non-specific, inhibiting multiple types of glutamate transporters, which can complicate interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of focus is the investigation of the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Another area of focus is the development of more selective inhibitors of glutamate transporters, which would allow for more precise investigation of the role of specific transporters in neurological disorders. Additionally, the development of N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide analogs with improved pharmacokinetic properties could lead to the development of novel therapies for neurological disorders.
Synthesemethoden
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using a variety of methods, including the reaction of tert-butylamine with 4-chlorobenzoyl chloride, followed by reaction with 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. Alternatively, N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using the reaction of tert-butylamine with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by reaction with 4-chlorobenzoyl chloride. Both methods result in the formation of N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of neurobiology. N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is a selective inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This inhibition leads to increased extracellular glutamate levels and prolonged activation of glutamate receptors, which can result in excitotoxicity and neuronal damage. N-(tert-butyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in a variety of studies to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-15(2,3)18-12(20)8-9-13-17-14(19-21-13)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXCGSNSNNIZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

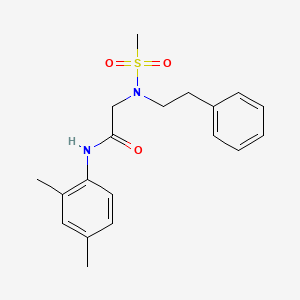
![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)
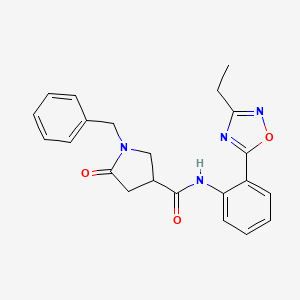
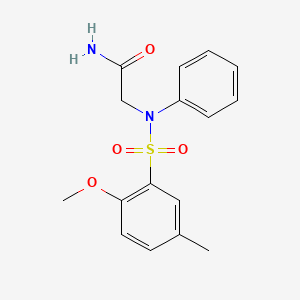
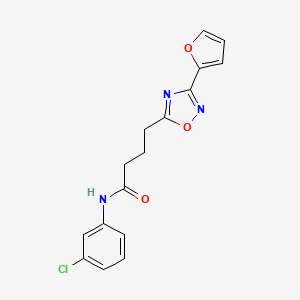
![N-(diphenylmethyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694416.png)

